2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester typically involves multiple steps, including the introduction of the acetyloxy, iodo, and trimethoxy groups onto the naphthalene ring. Common synthetic routes may involve:
Acetylation: Introduction of the acetyloxy group using acetic anhydride or acetyl chloride in the presence of a catalyst.
Iodination: Introduction of the iodine atom using iodine or an iodine-containing reagent.
Methoxylation: Introduction of the methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions where the iodine atom can be replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, Methyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, Methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,6,7-trimethoxy-, methyl ester is unique due to the presence of the iodine atom and the specific arrangement of the acetyloxy and methoxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H17IO7 |
---|---|
Molecular Weight |
460.2 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-iodo-5,6,7-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17IO7/c1-8(19)25-11-7-9(17(20)24-5)6-10-12(11)14(21-2)16(23-4)15(22-3)13(10)18/h6-7H,1-5H3 |
InChI Key |
UMVVBLDGWITMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=C(C(=C2I)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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